3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under reflux conditions using solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, microwave irradiation, and controlled reaction environments to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cell signaling pathways and inducing biological effects such as apoptosis, cell cycle arrest, and DNA repair .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: Another indole derivative with significant biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
What sets 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
330439-44-6 |
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Molecular Formula |
C17H11BrN4O |
Molecular Weight |
367.2g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H11BrN4O/c18-12-6-7-14-13(8-12)15-16(21-14)17(23)22(10-19-15)20-9-11-4-2-1-3-5-11/h1-10,21H/b20-9+ |
InChI Key |
LBTFJRVESKIMRG-AWQFTUOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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